HEXADECYL BETA-D-MALTOPYRANOSIDE
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Overview
Description
HEXADECYL BETA-D-MALTOPYRANOSIDE is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups and a long hexadecoxy chain, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXADECYL BETA-D-MALTOPYRANOSIDE typically involves multiple steps. The process begins with the preparation of the hexadecoxy chain, which is then attached to the oxane ring through a series of condensation reactions. The hydroxyl groups are introduced through selective oxidation and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
HEXADECYL BETA-D-MALTOPYRANOSIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hexadecoxy chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
HEXADECYL BETA-D-MALTOPYRANOSIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism by which HEXADECYL BETA-D-MALTOPYRANOSIDE exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with other molecules, influencing the compound’s reactivity and biological activity. The hexadecoxy chain contributes to the compound’s hydrophobic properties, affecting its solubility and interactions with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2S,3S,4S,5R,6R)-6-{[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
HEXADECYL BETA-D-MALTOPYRANOSIDE is unique due to its long hexadecoxy chain and multiple hydroxyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-36-27-25(35)23(33)26(20(18-30)38-27)39-28-24(34)22(32)21(31)19(17-29)37-28/h19-35H,2-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQCHJYVKDXMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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